molecular formula C23H25NO2 B1683992 Mahanine CAS No. 28360-49-8

Mahanine

Katalognummer: B1683992
CAS-Nummer: 28360-49-8
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: DWMBXHWBPZZCTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Mahanin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion der Verbindung aus den Blättern von Murraya koenigii unter Verwendung von hydroalkoholischer Extraktion und Fraktionierung mit Ethylacetat. Die Verbindung wird dann durch präparative Ultra-Performance-Flüssigchromatographie (UPLC) gereinigt und ihre Identität durch Flüssigchromatographie-Massenspektrometrie (LC-MS) und Kernmagnetresonanz (NMR)-Spektroskopie bestätigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Mahanin beinhaltet typischerweise die Extraktion einer Mahanin-angereicherten Fraktion (MEF) aus Murraya koenigii. Das optimierte Verfahren zur MEF-Herstellung gewährleistet den höchsten Mahanin-Ertrag mit ausgezeichneter in-vitro-Antiproliferationsaktivität gegen Krebszellen. Die MEF ist bis zu 40 °C für mindestens drei Monate stabil und behält ihre biologische Aktivität über einen breiten pH-Bereich .

Chemische Reaktionsanalyse

Arten von Reaktionen

Mahanin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Wechselwirkung mit reaktiven Sauerstoffspezies (ROS), die eine entscheidende Rolle in ihrem Wirkmechanismus spielt .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Mahanin verwendet werden, umfassen Stickstoffoxid (NO), Wasserstoffperoxid (H2O2) und verschiedene Antioxidantien. Diese Reaktionen finden oft unter physiologischen Bedingungen statt, wie sie in zellulären Umgebungen vorliegen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit Mahanin gebildet werden, umfassen oxidierte Derivate und verschiedene Metaboliten, die zu seinen biologischen Aktivitäten beitragen. Beispielsweise führt die durch Mahanin induzierte ROS-Generierung zu DNA-Schäden und Zellzyklusarrest in Krebszellen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Mahanin übt seine Wirkungen hauptsächlich durch die Generierung von reaktiven Sauerstoffspezies (ROS) aus, was zu oxidativem Stress und anschließendem DNA-Schaden in Krebszellen führt. Dieser oxidative Stress löst eine DNA-Schadensantwort (DDR) aus, die Checkpoint-Kinasen (Chk1/Chk2) aktiviert und zu einem Zellzyklusarrest in der G0/G1-Phase führt . Zusätzlich moduliert Mahanin verschiedene onkogene Signalwege, darunter KRAS, MET, AKT, mTOR und cMYC, die zu seiner Antitumoraktivität beitragen .

Analyse Chemischer Reaktionen

Types of Reactions

Mahanine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with reactive oxygen species (ROS), which plays a crucial role in its mechanism of action .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nitric oxide (NO), hydrogen peroxide (H2O2), and various antioxidants. These reactions often occur under physiological conditions, such as those found within cellular environments .

Major Products Formed

The major products formed from reactions involving this compound include oxidized derivatives and various metabolites that contribute to its biological activities. For example, this compound-induced ROS generation leads to DNA damage and cell cycle arrest in cancer cells .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mahanine has been extensively studied for its anticancer effects across various types of cancer. Below are key findings from recent research:

  • Cervical and Glioma Cancers : this compound has shown promise as an adjunct to conventional chemotherapeutic agents like cisplatin and paclitaxel. It enhances the efficacy of these drugs while reducing their required doses, thus minimizing toxicity. In vitro studies indicate that this compound inhibits cell proliferation in cervical carcinoma and glioma cell lines, with significant apoptosis induction observed through various assays (e.g., TUNEL and JC-1 staining) .
  • Lung Cancer : Research indicates that this compound effectively inhibits the growth of both drug-sensitive and drug-resistant lung cancer cells (A549 and H1299 cell lines). The compound demonstrated a dose-dependent effect, with IC50 values around 10-12.5 µM. Mechanistically, it interferes with oncogenic signaling pathways involving KRAS, MET, AKT, mTOR, and cMYC, suggesting its potential for treating non-small cell lung cancer .
  • Hepatocellular and Cholangiocarcinoma : this compound has been evaluated for its effects on HepG2 (human hepatocellular carcinoma) and HuCCT1 (cholangiocarcinoma) cells. Studies have indicated significant antiproliferative activity, further supporting its role as a potential therapeutic agent in liver cancers .

Preclinical Studies

Preclinical evaluations have highlighted the efficacy and safety profile of this compound:

  • In Vitro Studies : this compound has demonstrated potent antiproliferative effects across various cancer cell lines representing different malignancies. A study involving sixteen different cancer types confirmed its broad-spectrum activity .
  • In Vivo Models : Animal studies using xenograft models have shown that this compound can significantly inhibit tumor growth in ovarian and lung cancer models. These findings are crucial for progressing towards clinical trials .

Summary Table of this compound Applications

Cancer TypeMechanism of ActionKey Findings
Cervical CancerHsp90 inhibition; apoptosis inductionReduced doses of cisplatin/paclitaxel needed
GliomaApoptosis; cell proliferation inhibitionSignificant IC50 values observed
Lung CancerTargeting oncogenic pathwaysEffective against drug-sensitive/resistant cells
Hepatocellular CarcinomaAntiproliferative effectsSignificant growth inhibition
CholangiocarcinomaInduction of apoptosisEffective in multiple cancer models

Biologische Aktivität

Mahanine is a carbazole alkaloid primarily derived from the leaves of Murraya koenigii, commonly known as curry leaf. This compound has garnered attention for its diverse biological activities, including antitumor, antileishmanial, and antimicrobial properties. This article delves into the various biological activities of this compound, supported by relevant research findings and case studies.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cancer cell lines. Its mechanism of action includes the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways.

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in human leukemia U937 cells by triggering mitochondrial dysfunction. This process involves:
    • Release of cytochrome c into the cytosol.
    • Activation of caspases, particularly caspase-3.
    • Loss of mitochondrial membrane potential and ATP levels .
  • Cell Cycle Arrest : In studies involving Leishmania donovani promastigotes, this compound caused cell cycle arrest at the G2/M phase, leading to increased apoptosis at higher concentrations .
  • Signaling Pathway Modulation : this compound modulates several signaling pathways, including:
    • Upregulation of p-STAT1 and p-STAT4 in infected macrophages, enhancing Th1 cytokine responses.
    • Downregulation of STAT3, which is associated with Th2 responses .

Efficacy in Cancer Models

A study investigated the effects of this compound on HepG2 (human hepatocellular carcinoma) and HuCCT1 (cholangiocarcinoma) cells, demonstrating significant cytotoxicity and potential as a therapeutic agent .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. Its effectiveness has been documented in both in vitro and in vivo studies.

Antileishmanial Activity

Research indicates that this compound possesses significant antileishmanial activity through:

  • Induction of oxidative stress leading to apoptosis in Leishmania promastigotes.
  • Enhanced generation of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages infected with Leishmania .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound along with their mechanisms:

Biological Activity Mechanism Cell Lines/Models
AnticancerInduces apoptosis via mitochondrial dysfunctionU937 cells, HepG2, HuCCT1
Cell Cycle ArrestArrests at G2/M phase leading to apoptosisLeishmania donovani promastigotes
AntimicrobialInduces oxidative stress and ROS generationLeishmania-infected macrophages

Case Studies

  • U937 Cells Study : In a controlled study, U937 cells treated with this compound showed a marked decrease in cell viability due to apoptotic processes initiated by mitochondrial disruption. The use of cyclosporine A was found to mitigate these effects, highlighting the role of mitochondrial permeability transition pores in this compound-induced cell death .
  • Leishmaniasis Model : In vivo administration of this compound in murine models resulted in a significant reduction in parasite burden from Leishmania donovani, showcasing its potential as an effective treatment for leishmaniasis through immune modulation and direct antiparasitic action .

Eigenschaften

IUPAC Name

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-18-21-19(12-15(3)22(18)26-23)17-8-7-16(25)13-20(17)24-21/h6-9,11-13,24-25H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMBXHWBPZZCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=C2C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Mahanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28360-49-8
Record name (R)-Mahanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

98 - 100 °C
Record name (R)-Mahanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038837
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mahanine
Reactant of Route 2
Mahanine
Reactant of Route 3
Mahanine
Reactant of Route 4
Mahanine
Reactant of Route 5
Mahanine
Reactant of Route 6
Mahanine
Customer
Q & A

Q1: What is the primary mechanism of action of mahanine in prostate cancer cells?

A1: this compound disrupts androgen receptor (AR) signaling, a critical pathway in prostate cancer development, including castration-resistant prostate cancer (CRPC) [, ]. It inhibits both ligand-dependent and -independent AR transactivation, leading to a decline in AR target gene expression [].

Q2: How does this compound affect androgen receptor (AR) levels?

A2: this compound induces the export of AR from the nucleus to the cytoplasm, leading to its accumulation in the cytoplasm and subsequent proteasomal degradation [, ]. This decrease in AR levels occurs post-translationally, without affecting AR gene expression [].

Q3: Does this compound affect any specific AR phosphorylation sites?

A3: Yes, this compound diminishes ligand-induced AR phosphorylation at Ser-81, a site associated with prostate cancer cell growth and AR transactivity [].

Q4: What is the role of CDK1 in this compound's mechanism of action?

A4: this compound inactivates the mitotic kinase CDK1, which in turn, leads to the decline in AR phosphorylation at Ser-81 [].

Q5: How does this compound affect glioblastoma multiforme (GBM)?

A5: this compound acts as a mitochondrial complex-III inhibitor, inducing G0/G1 phase arrest in GBM cells []. This arrest is mediated by reactive oxygen species (ROS) accumulation, leading to DNA damage response (DDR) and subsequent activation of Chk1/Chk2 [].

Q6: What is the role of ROS in this compound's impact on pancreatic cancer?

A6: this compound induces early ROS accumulation, causing thiol oxidation, aggregation, and dysfunction of Hsp90 in pancreatic cancer cells []. This disruption of Hsp90 chaperone activity further leads to apoptosis [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C22H25NO and its molecular weight is 323.44 g/mol. These details can be derived from its chemical structure.

Q8: What spectroscopic data is available to characterize this compound?

A8: this compound has been characterized using various spectroscopic techniques including IR, NMR (1D and 2D), and Mass Spectrometry [, , , , ]. These techniques provide detailed information about its structure and functional groups.

Q9: Which functional groups of this compound are crucial for its cytotoxic activity?

A9: Studies involving chemically modified this compound derivatives have identified the C-7 hydroxyl group (-OH) and the -NH group as essential for its cytotoxic activity [].

Q10: How does the presence of the C-7 hydroxyl group influence this compound's activity?

A10: this compound exhibits enhanced apoptosis compared to its dehydroxy derivative, indicating a significant contribution of the C-7 -OH group to its activity [].

Q11: What is the role of the 9-NH group in this compound's activity?

A11: Methylation of the 9-NH group reduces this compound's apoptotic activity, suggesting its role in the compound's overall efficacy [].

Q12: What is known about the stability of this compound-enriched fraction (MEF)?

A12: MEF prepared from Murraya koenigii leaves remains stable at temperatures up to 40°C for at least 3 months []. Its biological activity is retained across a wide pH range (1-10) for approximately 3 hours, suggesting its suitability for oral administration [].

Q13: How does the bioavailability of this compound change when administered as MEF compared to pure this compound?

A13: Studies in rats have shown a 31% higher bioavailability of this compound when administered as MEF compared to pure this compound [].

Q14: What types of cancer cells have shown sensitivity to this compound in vitro?

A14: this compound has exhibited antiproliferative and apoptotic effects against a range of cancer cell lines in vitro, including lung, breast, prostate, ovarian, and pancreatic cancer cells [, , , , , ].

Q15: What is the efficacy of this compound in vivo?

A15: this compound and MEF have demonstrated promising anticancer effects in various in vivo models, including lung, ovarian, and pancreatic cancer xenograft models [, , ]. In these models, this compound effectively reduced tumor growth and improved survival rates.

Q16: What is the effect of this compound on wound healing?

A16: Topical application of this compound, particularly mahanimbicine, and M. koenigii extract, has shown to accelerate wound healing in rat models []. Enhanced collagen deposition, fibroblast formation, and reduced inflammation were observed in treated wounds.

Q17: What is the effect of geographical and seasonal variations on this compound content in Murraya koenigii?

A17: Studies have shown that the concentration of this compound and other carbazole alkaloids in Murraya koenigii varies depending on geographical location and season of harvest [, ]. This variation directly influences the in vitro and in vivo efficacy of MEF.

Q18: What analytical techniques are used for the quantification of this compound?

A18: High-performance liquid chromatography (HPLC) coupled with various detectors like DAD and MS/MS is widely employed for the quantification of this compound in plant material and formulations [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.